molecular formula C15H22N4 B12715834 1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- CAS No. 82819-11-2

1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)-

Cat. No.: B12715834
CAS No.: 82819-11-2
M. Wt: 258.36 g/mol
InChI Key: VNQGLEGVJDTWLQ-UHFFFAOYSA-N
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Description

1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- is a nitrogen-containing heterocyclic compound. It belongs to the indazole family, which is known for its diverse biological activities, including antitumor, anti-inflammatory, and antibacterial properties . This compound has gained attention in medicinal chemistry due to its potential therapeutic applications.

Chemical Reactions Analysis

Types of Reactions

1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, sulfonates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and apoptosis. This inhibition can lead to the suppression of tumor growth and the induction of cell death in cancer cells . The compound may also interact with signaling pathways such as the p53/MDM2 pathway, further contributing to its antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indazol-3-amine, N-(3-(1-piperidinyl)propyl)- stands out due to its unique piperidinylpropyl group, which enhances its biological activity and selectivity. This structural modification can lead to improved pharmacokinetic properties and reduced toxicity compared to other similar compounds .

Properties

CAS No.

82819-11-2

Molecular Formula

C15H22N4

Molecular Weight

258.36 g/mol

IUPAC Name

N-(3-piperidin-1-ylpropyl)-1H-indazol-3-amine

InChI

InChI=1S/C15H22N4/c1-4-10-19(11-5-1)12-6-9-16-15-13-7-2-3-8-14(13)17-18-15/h2-3,7-8H,1,4-6,9-12H2,(H2,16,17,18)

InChI Key

VNQGLEGVJDTWLQ-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCCNC2=NNC3=CC=CC=C32

Origin of Product

United States

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